molecular formula C17H18N6O3S B2446741 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 921537-53-3

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2446741
CAS No.: 921537-53-3
M. Wt: 386.43
InChI Key: JWOVOSWJLJQBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK) , a critical enzyme in the B-cell receptor signaling pathway. Its primary research value lies in the investigation of B-cell mediated diseases, with significant applications in both oncology research , particularly for B-cell malignancies like chronic lymphocytic leukemia, and autoimmune disease research , including conditions such as rheumatoid arthritis and lupus. The compound's mechanism of action involves the covalent binding of its reactive acrylamide group to a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition and sustained suppression of B-cell activation, proliferation, and survival signaling. This high-value chemical probe enables researchers to precisely dissect BTK-dependent signaling cascades, evaluate the therapeutic potential of BTK inhibition in various preclinical models of immunology and cancer , and explore mechanisms of resistance to targeted therapies.

Properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-11-9-14(21-26-11)18-15(24)10-27-17-20-19-16-22(7-8-23(16)17)12-3-5-13(25-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOVOSWJLJQBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS Number: 921789-34-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N6O2SC_{21}H_{20}N_{6}O_{2}S, with a molecular weight of approximately 452.6 g/mol. The structure integrates an imidazo[2,1-c][1,2,4]triazole core with a methoxyphenyl group and a methylisoxazole moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC21H20N6O2SC_{21}H_{20}N_{6}O_{2}S
Molecular Weight452.6 g/mol
CAS Number921789-34-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biochemical pathways. Research indicates that compounds with similar structures often target kinases or other signaling molecules involved in cell proliferation and apoptosis.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit antimicrobial properties. The thioether linkage in this compound may enhance its ability to penetrate microbial membranes, potentially leading to increased efficacy against bacterial strains.

Anticancer Properties

Research has indicated that imidazo[2,1-c][1,2,4]triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of apoptotic pathways. For instance:

  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) have shown that the compound significantly reduces cell viability at micromolar concentrations.

Neuroprotective Effects

The presence of the isoxazole moiety suggests potential neuroprotective properties. Compounds with similar structures have been studied for their ability to inhibit neuroinflammation and oxidative stress in neuronal cells.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of imidazo[2,1-c][1,2,4]triazole against gram-positive and gram-negative bacteria. The results indicated that compounds with a methoxyphenyl group exhibited enhanced antibacterial activity compared to their counterparts without this substituent.
  • Cytotoxicity in Cancer Cells : In a 2023 study published in Cancer Letters, researchers investigated the effects of several imidazo[2,1-c][1,2,4]triazole derivatives on cancer cell lines. The study found that the compound significantly inhibited growth in MCF-7 and HeLa cells through apoptosis induction mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis of structurally related imidazo-triazole derivatives often involves coupling thiol-containing intermediates with acetamide moieties under basic conditions. For example, triethylamine (Et₃N) in a DMF-H₂O solvent system has been used to facilitate thioether bond formation between thiolated triazole intermediates and activated acetamide derivatives . Optimization may include adjusting solvent polarity (e.g., DMF vs. acetonitrile), reaction temperature (60–80°C), and stoichiometric ratios of reactants (1:1.2 thiol-to-acetamide) to improve yields .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; isoxazole protons at δ 6.2–6.5 ppm) .
  • IR : Confirm thioacetamide C=S stretching (~1150–1250 cm⁻¹) and carbonyl (C=O) bands (~1650–1700 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks matching the exact mass (e.g., m/z ~450–460 for the parent ion) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodology : Side reactions include oxidation of the thiol group or hydrolysis of the acetamide. To prevent these:

  • Use inert atmospheres (N₂/Ar) during thiol coupling .
  • Add stabilizing agents like EDTA to chelate metal impurities that catalyze oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodology :

  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. For example, the sulfur atom in the thioacetamide moiety often shows high electron density, making it reactive toward alkylation .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or enzymes with active-site cysteine residues). Docking scores (<-8 kcal/mol suggest strong binding) can prioritize compounds for in vitro testing .

Q. What strategies are effective for analyzing tautomerism in the thioacetamide moiety?

  • Methodology :

  • UV-Vis Spectroscopy : Monitor absorption shifts (e.g., 250–300 nm) to detect thione (C=S) vs. thiol (S-H) tautomeric forms in polar vs. nonpolar solvents .
  • X-ray Crystallography : Resolve crystal structures to confirm dominant tautomeric forms (e.g., thione in solid state due to hydrogen bonding) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Assay Validation : Verify assay conditions (e.g., cell line viability, enzyme activity controls) and compound solubility (use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity) .
  • Comparative Studies : Replicate experiments using standardized protocols (e.g., IC₅₀ determination via dose-response curves) and cross-reference with structurally analogous compounds (e.g., triazole-thioacetamide derivatives) .

Q. What experimental designs are recommended to study the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; quantify parent compound depletion over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.